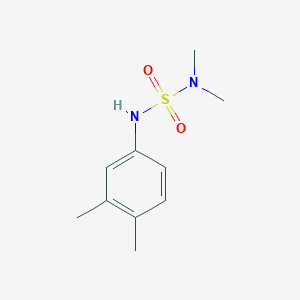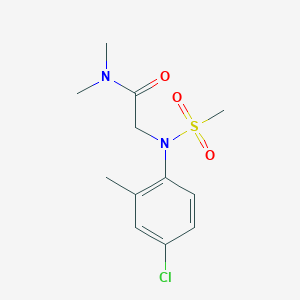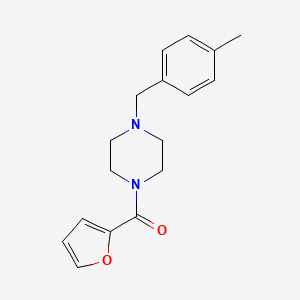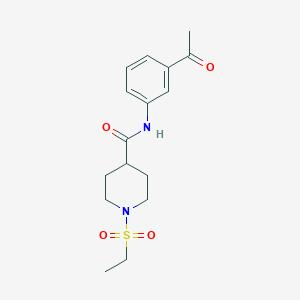
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N,N-dimethylsulfamide, also known as DMSO-PhMe, is a sulfamide compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. In addition, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to exhibit various biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to increase the levels of antioxidant enzymes, such as SOD and CAT, in vitro and in vivo. Moreover, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide is stable under normal laboratory conditions and can be stored for an extended period. However, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has some limitations. It is highly hydrophobic and may require the use of organic solvents for its administration. Moreover, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide may exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.
Orientations Futures
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has significant potential for future research. Some of the future directions for research include investigating the molecular mechanisms underlying its anti-cancer properties, exploring its potential for the treatment of neurodegenerative diseases, and developing new formulations for its administration. Moreover, further studies are needed to evaluate the safety and toxicity of N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide in vivo and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to possess anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and toxicity in vivo.
Méthodes De Synthèse
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide can be synthesized using a simple two-step process. The first step involves the reaction of N,N-dimethylsulfamide with 3,4-dimethylbenzyl chloride, followed by the addition of sodium hydride to the resulting product. The second step involves the reaction of the intermediate product with dimethyl sulfate to yield N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide.
Applications De Recherche Scientifique
N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been extensively studied for its potential applications in various fields. It has been found to possess anti-cancer properties, making it a promising candidate for cancer therapy. In addition, N'-(3,4-dimethylphenyl)-N,N-dimethylsulfamide has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
4-(dimethylsulfamoylamino)-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8-5-6-10(7-9(8)2)11-15(13,14)12(3)4/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVYSKKGDRLHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)


![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)
![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)
![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)
![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)

![methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5819231.png)